molecular formula C6H9Cl2N3O2 B099780 2-nitrobenzene-1,4-diamine;dihydrochloride CAS No. 18266-52-9

2-nitrobenzene-1,4-diamine;dihydrochloride

Cat. No.: B099780
CAS No.: 18266-52-9
M. Wt: 226.06 g/mol
InChI Key: VTJQZXFQQIDLRW-UHFFFAOYSA-N
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Description

2-nitrobenzene-1,4-diamine;dihydrochloride is a chemical compound with the molecular formula C6H7N3O2.2ClH and a molecular weight of 226.06 g/mol . It is also known by its systematic name, 2-Nitrobenzene-1,4-diamine–hydrogen chloride (1/2) . This compound is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms is replaced by a nitro group, and it is further complexed with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-nitrobenzene-1,4-diamine;dihydrochloride can be synthesized through the nitration of 1,4-benzenediamineThis is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediamine, 2-nitro-, hydrochloride (1:2) involves large-scale nitration processes followed by purification steps to isolate the desired product. The hydrochloride salt is formed by reacting the nitro compound with hydrochloric acid, resulting in the formation of the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-nitrobenzene-1,4-diamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-nitrobenzene-1,4-diamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in biochemical assays and as a reagent in the study of enzyme activities.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, 2-nitro-, hydrochloride (1:2) involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitrobenzene-1,4-diamine;dihydrochloride is unique due to its specific combination of nitro and amino groups, which confer distinct chemical reactivity and biological activity. The hydrochloride complex enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

18266-52-9

Molecular Formula

C6H9Cl2N3O2

Molecular Weight

226.06 g/mol

IUPAC Name

2-nitrobenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C6H7N3O2.2ClH/c7-4-1-2-5(8)6(3-4)9(10)11;;/h1-3H,7-8H2;2*1H

InChI Key

VTJQZXFQQIDLRW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl.Cl

18266-52-9

Related CAS

5307-14-2 (Parent)

Synonyms

2-nitrobenzene-1,4-diamine dihydrochloride

Origin of Product

United States

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